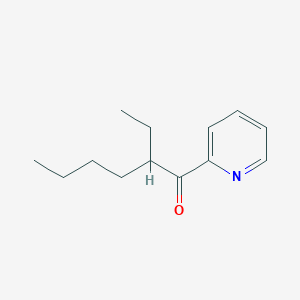

1-Ethylpentyl 2-pyridyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethylpentyl 2-pyridyl ketone is a novel psychoactive substance belonging to the cathinone class, which is part of the phenethylamine family of drugs. Its molecular formula is C13H19NO .

Synthesis Analysis

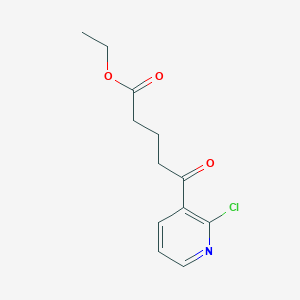

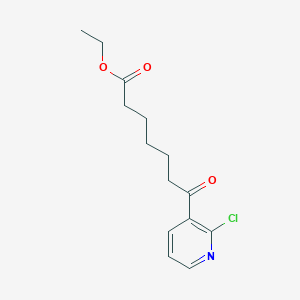

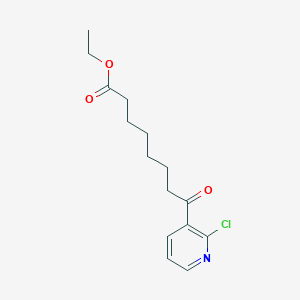

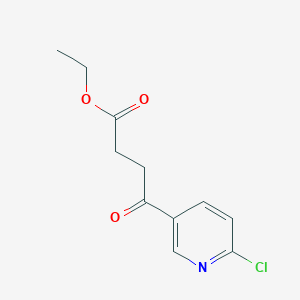

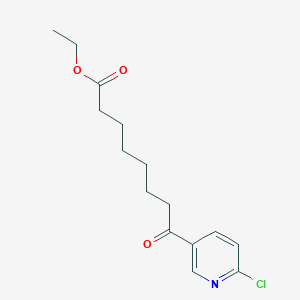

A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported. In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .Molecular Structure Analysis

The molecular structure of 1-Ethylpentyl 2-pyridyl ketone is available in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

The molecular weight of 1-Ethylpentyl 2-pyridyl ketone is 205.3 g/mol.Applications De Recherche Scientifique

Application 1: Synthesis of Bioactive Molecules and Natural Products

- Summary of Application: 2-Pyridyl ketones are widely used in the synthesis of bioactive molecules and natural products .

- Methods of Application: A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow is reported, in which the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones .

- Results or Outcomes: This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF- β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method .

Application 2: Precursors for Chiral 2-Pyridine Alky/Aryl Alcohols or 2-Aminoalkyl Pyridine Ligands

- Summary of Application: 2-Pyridyl ketones are employed as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands in asymmetric catalysis .

- Methods of Application: The synthesis involves the coupling of 2-lithiopyridine with readily available esters to afford preferentially 2-pyridyl ketones .

- Results or Outcomes: The method is rapid, reliable, and cost-efficient to afford diverse kinds of 2-pyridyl ketones in the compound library .

Application 3: Synthesis of Grossularines

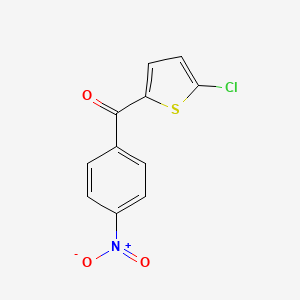

- Summary of Application: 2-Pyridyl ketones are crucial pharmacophore groups and usually served as privileged structure in medicinal chemistry, such as grossularines, potent antitumor agents .

- Methods of Application: The synthesis involves the coupling of 2-lithiopyridine with readily available esters to afford preferentially 2-pyridyl ketones .

- Results or Outcomes: The method is rapid, reliable, and cost-efficient to afford diverse kinds of 2-pyridyl ketones in the compound library .

Application 4: Synthesis of COX-2 Selective Inhibitor

- Summary of Application: 2-Pyridyl ketones are crucial pharmacophore groups and usually served as privileged structure in medicinal chemistry, such as COX-2 selective inhibitor .

- Methods of Application: The synthesis involves the coupling of 2-lithiopyridine with readily available esters to afford preferentially 2-pyridyl ketones .

- Results or Outcomes: The method is rapid, reliable, and cost-efficient to afford diverse kinds of 2-pyridyl ketones in the compound library .

Application 5: Synthesis of Antitumor Agents

- Summary of Application: 2-Pyridyl ketones are crucial pharmacophore groups and usually served as privileged structure in medicinal chemistry, such as grossularines, potent antitumor agents .

- Methods of Application: The synthesis involves the coupling of 2-lithiopyridine with readily available esters to afford preferentially 2-pyridyl ketones .

- Results or Outcomes: The method is rapid, reliable, and cost-efficient to afford diverse kinds of 2-pyridyl ketones in the compound library .

Application 6: Synthesis of COX-2 Selective Inhibitor

- Summary of Application: 2-Pyridyl ketones are crucial pharmacophore groups and usually served as privileged structure in medicinal chemistry, such as COX-2 selective inhibitor .

- Methods of Application: The synthesis involves the coupling of 2-lithiopyridine with readily available esters to afford preferentially 2-pyridyl ketones .

- Results or Outcomes: The method is rapid, reliable, and cost-efficient to afford diverse kinds of 2-pyridyl ketones in the compound library .

Safety And Hazards

Propriétés

IUPAC Name |

2-ethyl-1-pyridin-2-ylhexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-5-8-11(4-2)13(15)12-9-6-7-10-14-12/h6-7,9-11H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAXEQBNVASDRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641995 |

Source

|

| Record name | 2-Ethyl-1-(pyridin-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylpentyl 2-pyridyl ketone | |

CAS RN |

898779-70-9 |

Source

|

| Record name | 2-Ethyl-1-(pyridin-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)